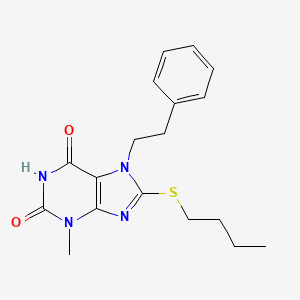
8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s also related to phenylethyl compounds, which are often found in a variety of essential oils and have a floral odor .
Physical And Chemical Properties Analysis
Phenylethyl alcohol, a related compound, is a colorless liquid with a pleasant floral odor. It is slightly soluble in water but miscible with most organic solvents .Applications De Recherche Scientifique
Synthesis of New Purine Ring Systems
Research has explored the synthesis of new purine ring systems, like thiadiazepino-purine derivatives, from related purine-2,6-diones. These studies involve complex multi-step syntheses to create compounds with potential biological activities. For example, D. Hesek and A. Rybár (1994) developed a method to synthesize thiadiazepino-purine derivatives, showcasing the versatility of purine-2,6-diones in producing new heterocyclic compounds with potential pharmacological applications (Hesek & Rybár, 1994).
Protective Groups in Synthesis
The use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones has been explored to address challenges in the synthesis of certain purine derivatives. F. Khaliullin and Y. Shabalina (2020) demonstrated the effectiveness of thietanyl protection for the synthesis of complex purine derivatives, highlighting strategies to protect sensitive functional groups during synthesis (Khaliullin & Shabalina, 2020).
Novel Synthesis Methods
New methods for synthesizing dihydrothiazolo-purine-2,4-diones have been reported, which are significant for developing compounds with enhanced biological activities. The innovative synthesis approaches offer pathways to diverse purine derivatives, potentially useful in drug discovery and material science. F. A. Khaliullin and E. E. Klen (2010) proposed a one-step procedure for preparing dihydrothiazolo-purine dione derivatives, indicating a route for efficient synthesis of novel compounds (Khaliullin & Klen, 2010).
Anticancer Activity
Some purine derivatives have been designed and synthesized with potential anticancer activities. These compounds, such as olomoucine analogues, demonstrate the therapeutic potential of purine-2,6-diones in developing anticancer drugs. A. Hayallah (2017) explored the synthesis of purine-diones and pyridopyrimidine-diones showing significant anticancer activity, indicating the relevance of purine derivatives in medicinal chemistry (Hayallah, 2017).
Propriétés
IUPAC Name |
8-butylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-4-12-25-18-19-15-14(16(23)20-17(24)21(15)2)22(18)11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCWZDELXMWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2803553.png)
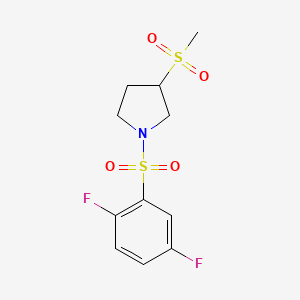
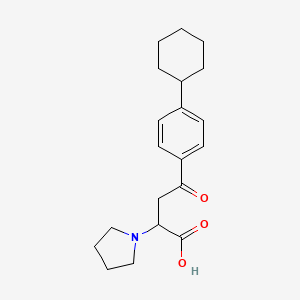
![N-[cyano(2-methoxyphenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2803559.png)
![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2803561.png)
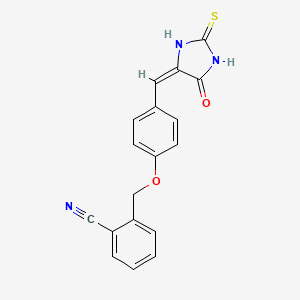
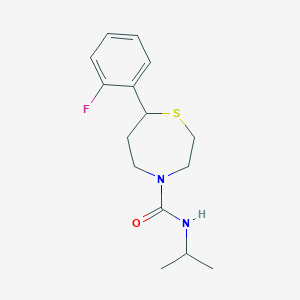
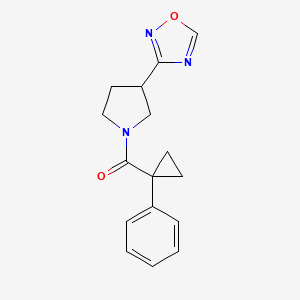
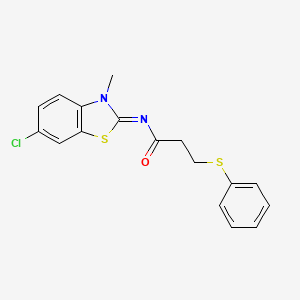
![(Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2803567.png)


![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/no-structure.png)
![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2803575.png)
